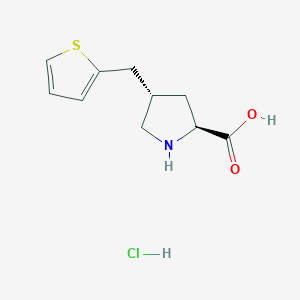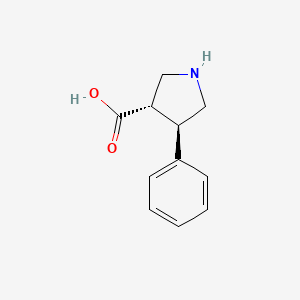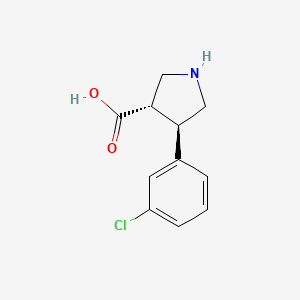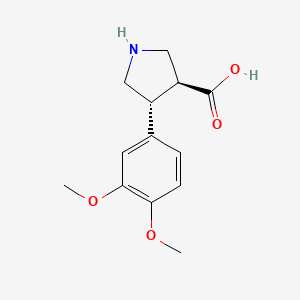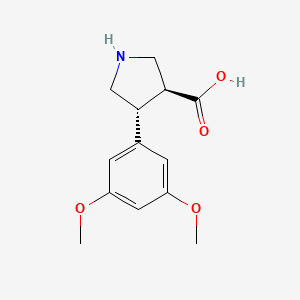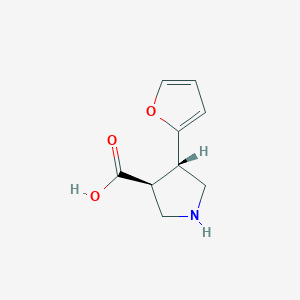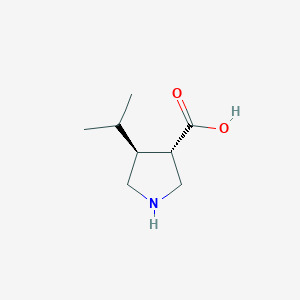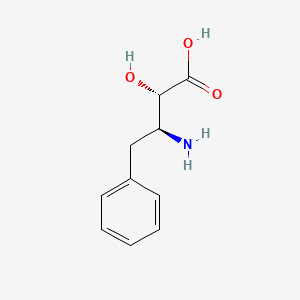![molecular formula C13H9NO3 B1303113 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 98648-23-8](/img/structure/B1303113.png)
4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
Descripción general
Descripción
“4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde” is a chemical compound with the molecular formula C12H9NO2 . It is related to other compounds such as 4’-nitro[1,1’-biphenyl]-4-sulfonamide and 4’-nitro[1,1’-biphenyl]-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde” can be analyzed using various techniques. The compound has a molecular weight of 199.2054 .Aplicaciones Científicas De Investigación
Synthesis and Photoinitiated Isomerizations
4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde and its derivatives are utilized in the synthesis of various compounds. For example, the synthesis and photoinitiated isomerizations of 3-(4-Nitrophenyl)bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde and its derivatives are significant. These compounds, upon irradiation, undergo valence isomerization, forming quadricyclanes, which are promoted by molybdenum(VI) oxide as a catalyst. This process is essential for understanding photoinitiated isomerizations and their applications in organic chemistry (Dubonosov et al., 2001).
Molecular Rearrangements in Triazoles
4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde plays a role in the molecular rearrangements of triazoles. The structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles show interconvertibility when heated, with the equilibrium position dependent on the electronic properties of the substituents. This understanding aids in synthesizing 1-alkyl-1,2,3-triazole-4-carbaldehydes, contributing to the knowledge of triazole rearrangements (L'abbé et al., 1990).
Thermodynamic Properties in Nitrophenyl Furans
The compound's derivatives, such as 5(nitrophenyl) furan-2-carbaldehyde isomers, have been studied for their thermodynamic properties. These studies include the determination of vapor pressure, enthalpies, entropies, and Gibbs energies, providing insights into the thermodynamics of these compounds. This information is crucial for optimizing processes of synthesis, purification, and application of such compounds (Dibrivnyi et al., 2015).
Applications in Organic Synthesis
4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde is a valuable intermediate in organic synthesis. For instance, it is used in the synthesis of functional derivatives of thiophene. The nitration ofvarious thiophene derivatives to obtain corresponding nitro derivatives demonstrates its utility in synthesizing structurally diverse organic compounds. These synthesized compounds have potential applications in different areas of chemistry and material science (Shvedov et al., 1973).
Enantioselective Catalysts in Chemical Reactions
The compound is also involved in studies on enantioselective catalysts for the Henry reaction. Research has focused on optimizing conditions for converting 4-nitrobenzaldehyde to 2-nitro-1-(4-nitrophenyl)ethanol, demonstrating high yield and enantioselectivity. This research is vital for advancing the understanding of asymmetric catalysis in organic chemistry (Constable et al., 2009).
Role in Homocysteine Detection
4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde derivatives have been developed for use in sensitive and selective probes for detecting homocysteine. A specific derivative showed high selectivity and sensitivity in the presence of other amino acids, with potential applications in biological systems for studying the effects of homocysteine (Chu et al., 2019).
Antimicrobial Activities
Derivatives of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde have been evaluated for their antimicrobial activities. The synthesis and testing of these derivatives for their effect on various bacterial strains and fungi indicate their potential as effective antimicrobial agents (Research in Applied Chemistry, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-nitrophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHIIGWDUVNPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377035 | |
| Record name | 4-(4-nitrophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde | |
CAS RN |
98648-23-8 | |
| Record name | 4-(4-nitrophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Nitrobiphenyl-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

